![molecular formula C18H16FN5O4S B11504658 N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-fluorobenzenesulfonamide](/img/structure/B11504658.png)
N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-fluorobenzenesulfonamide
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Overview
Description
3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(4-FLUOROBENZENESULFONYL)UREA is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(4-FLUOROBENZENESULFONYL)UREA typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Introduction of the Ethoxy and Phenyl Groups: The ethoxy and phenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the triazine ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the fluorobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of new materials with specific properties.
Biology
In biological research, derivatives of triazine compounds are often explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicine, triazine derivatives have been investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In industry, this compound could be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(4-FLUOROBENZENESULFONYL)UREA would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Atrazine: A widely used herbicide with a triazine core.
Simazine: Another herbicide similar to atrazine.
Cyanuric Chloride: A precursor for many triazine derivatives.
Uniqueness
What sets 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(4-FLUOROBENZENESULFONYL)UREA apart from these compounds is the presence of the ethoxy and fluorobenzenesulfonyl groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H16FN5O4S |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
1-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)-3-(4-fluorophenyl)sulfonylurea |
InChI |
InChI=1S/C18H16FN5O4S/c1-2-28-18-21-15(12-6-4-3-5-7-12)20-16(23-18)22-17(25)24-29(26,27)14-10-8-13(19)9-11-14/h3-11H,2H2,1H3,(H2,20,21,22,23,24,25) |
InChI Key |
OCWYMMTUZWHJOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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